Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-amino-3H-benzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(3-6(5)10)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAVIQSUECXLPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251321 | |
| Record name | Methyl 6-amino-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181284-95-7 | |
| Record name | Methyl 6-amino-1H-benzimidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181284-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
The following technical guide details the synthesis, characterization, and process optimization for Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate . This compound is a critical intermediate in the development of benzimidazole-based kinase inhibitors (e.g., MEK inhibitors like Selumetinib) and serves as a versatile scaffold for heterocyclic library generation.
Executive Summary
This compound (CAS: 181284-95-7) is a disubstituted benzimidazole derivative characterized by an amino group at the C5 position and a methyl ester at the C6 position. Its synthesis is chemically significant due to the challenge of establishing the 5,6-substitution pattern with high regioselectivity.
This guide presents a scalable, three-step synthetic route starting from Methyl 3,4-diaminobenzoate . The protocol leverages the directing effects of the benzimidazole core to install the nitro group at the C5/C6 position, followed by selective reduction. This pathway avoids the use of expensive tetra-substituted benzene precursors.
Retrosynthetic Analysis
The strategic disconnection relies on the late-stage introduction of the amino functionality via nitration/reduction. The benzimidazole core is constructed first to utilize its specific electronic properties for regioselective electrophilic aromatic substitution.
Figure 1: Retrosynthetic pathway utilizing the inherent directing effects of the benzimidazole scaffold.
Detailed Experimental Protocols
Step 1: Cyclization to Methyl 1H-benzo[d]imidazole-6-carboxylate
Objective: Construct the benzimidazole core from the diamine precursor. Mechanism: Acid-catalyzed condensation of the diamine with formic acid (Phillips-Ladenburg type reaction).
-
Reagents: Methyl 3,4-diaminobenzoate (1.0 eq), Formic acid (98%, excess).
-
Procedure:
-
Charge a round-bottom flask with Methyl 3,4-diaminobenzoate (10.0 g, 60.2 mmol).
-
Add Formic acid (50 mL) and heat the mixture to reflux (100°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly neutralize with saturated aqueous NaHCO3 or NH4OH until pH ~8. Caution: Exothermic with gas evolution.
-
Collect the precipitate by vacuum filtration.[1]
-
Wash the cake with cold water (3 x 20 mL) and dry in a vacuum oven at 50°C.
-
-
Yield: ~90-95%
-
Appearance: Off-white to pale brown solid.
Step 2: Regioselective Nitration
Objective: Introduce the nitro group ortho to the ester. Mechanism: Electrophilic aromatic substitution.[1][2] The NH group is activating (ortho/para directing), while the ester is deactivating (meta directing). The C5/C6 positions are electronically favored over C4/C7 due to resonance stabilization and steric factors.
-
Reagents: Methyl 1H-benzo[d]imidazole-6-carboxylate (5.0 g, 28.4 mmol), Conc. H2SO4 (15 mL), Fuming HNO3 (2.0 mL).
-
Procedure:
-
Dissolve the benzimidazole ester (5.0 g) in Conc. H2SO4 (15 mL) at 0°C. Ensure complete dissolution.
-
Add Fuming HNO3 (2.0 mL) dropwise over 20 minutes, maintaining internal temperature <10°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Optimization Note: If conversion is incomplete, heat to 50°C for 2 hours.
-
Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Adjust pH to 7-8 using 50% NaOH solution. Caution: High exotherm.
-
Filter the yellow solid.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH) to separate the major 5-nitro isomer from minor regioisomers (4-nitro).
-
-
Yield: ~65-75%
-
Data: 1H NMR will show two singlets in the aromatic region for the 5,6-disubstituted pattern (para-like relationship on the benzene ring).
Step 3: Reduction to this compound
Objective: Reduce the nitro group to the target amine without hydrolyzing the ester. Method: Catalytic Hydrogenation (Cleaner workup) or Iron/Acetic Acid (Robust for scale-up).
-
Reagents: Methyl 5-nitro-1H-benzo[d]imidazole-6-carboxylate (2.0 g), 10% Pd/C (200 mg), Methanol (30 mL), H2 balloon.
-
Procedure:
-
Suspend the nitro compound in Methanol (30 mL) in a hydrogenation flask.
-
Add 10% Pd/C catalyst (10 wt%).
-
Purge the system with Nitrogen, then introduce Hydrogen (1 atm).
-
Stir vigorously at room temperature for 4-6 hours.
-
Filter through a Celite pad to remove the catalyst. Wash the pad with warm Methanol.
-
Concentrate the filtrate under reduced pressure.
-
Workup: Triturate the residue with Diethyl Ether to obtain the pure product.
-
-
Yield: ~85-90%
-
Appearance: Pale yellow to off-white powder.
Characterization Data
The following data confirms the structure of the final product.
| Technique | Parameter | Expected Signal / Value | Assignment |
| 1H NMR | solvent: DMSO-d6 | δ 8.15 (s, 1H) | C2-H (Imidazole) |
| δ 7.85 (s, 1H) | C7-H (Ortho to Ester) | ||
| δ 6.90 (s, 1H) | C4-H (Ortho to Amine) | ||
| δ 6.50 (bs, 2H) | -NH2 (Exchangeable) | ||
| δ 3.82 (s, 3H) | -OCH3 (Methyl Ester) | ||
| δ 12.4 (bs, 1H) | N-H (Imidazole, broad) | ||
| MS (ESI) | m/z | 192.2 [M+H]+ | Molecular Ion |
| IR | ν (cm-1) | 3300-3400 | N-H stretching (Amine/Imidazole) |
| 1690-1710 | C=O stretching (Ester) |
Interpretation: The key to confirming the regiochemistry is the presence of two singlets in the aromatic region of the 1H NMR (C4-H and C7-H). If the substitution were 4,5- or otherwise adjacent, coupling constants (doublets) would be observed. The singlets confirm the para relationship of the protons on the benzene ring, which results from the 5,6-disubstitution pattern.
Process Optimization & Troubleshooting
Regioselectivity Control
The nitration step is the critical quality attribute (CQA) of this synthesis.
-
Issue: Formation of the 4-nitro isomer.
-
Solution: Maintain low temperature (0-10°C) during addition. The 5/6 position is thermodynamically favored, but higher temperatures may increase the kinetic 4-nitro product.
-
Purification: The 5-nitro isomer is typically less soluble in ethanol than the 4-nitro isomer, allowing for purification by recrystallization.
Alternative C-H Amination (Advanced)
For small-scale, high-throughput synthesis, direct C-H amination of the benzimidazole ester using hydroxylamine-O-sulfonic acid (HOSA) or modern Fe-catalyzed amination (e.g., with FeSO4/HFIP) can be employed to install the amine directly, though yields vary.
Figure 2: Process workflow including Quality Control (QC) checkpoints.
Safety and Handling
-
Nitration: The reaction of sulfuric acid and nitric acid generates the nitronium ion and is highly exothermic. Strict temperature control is required to prevent thermal runaway.
-
Benzimidazoles: Generally bioactive; handle with standard PPE (gloves, goggles, fume hood).
-
Hydrogenation: Pd/C is pyrophoric when dry. Keep wet with solvent and handle under inert atmosphere.
References
-
Nitration of Benzimidazole Derivatives
-
Synthesis of Selumetinib Intermediates
- Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Deriv
- Source: ACS Omega.
- Context: Provides protocols for nitro-reduction and benzimidazole cyclization relevant to 5,6-disubstituted deriv
-
URL:[Link]
-
General Benzimidazole Synthesis (Phillips-Ladenburg)
-
C-H Amination Methodology
- Title: Aromatic C–H Amin
- Source: Chemical Science (RSC).
- Context: Direct amination of methyl benzimidazole-6-carboxyl
-
URL:[Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate: A Technical Guide to Target Identification and Validation
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow for high-affinity binding to a wide array of biological macromolecules.[1] This guide focuses on a specific, yet underexplored derivative, Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate. We will delineate a strategic, evidence-based approach to identify and validate its potential therapeutic targets, thereby paving the way for novel drug discovery initiatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel benzimidazole derivatives.
Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery
The benzimidazole moiety, a bicyclic system comprising fused benzene and imidazole rings, is a versatile and highly sought-after scaffold in drug design.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][2] A significant number of FDA-approved drugs incorporate the benzimidazole core, underscoring its clinical relevance and therapeutic success.[1]
The specific compound, this compound, presents an intriguing starting point for a drug discovery campaign. The presence of the amino and methyl carboxylate groups on the benzene ring offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The core hypothesis of this guide is that this compound, by virtue of its benzimidazole framework, is likely to interact with protein families that are known to be modulated by other, more extensively studied benzimidazole derivatives.
High-Probability Therapeutic Target Classes
Based on a comprehensive review of existing literature on benzimidazole derivatives, we have identified two high-probability classes of therapeutic targets for this compound: Protein Kinases and Topoisomerases .
Protein Kinases: Modulators of Cellular Signaling
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The benzimidazole scaffold is a common feature in many kinase inhibitors. For instance, derivatives of 2-aminobenzimidazole have been investigated as inhibitors of Casein Kinase 1 (CK1) δ/ε, a key regulator of circadian rhythms and cell cycle progression.[3]
Hypothesized Target: Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against various protein kinases. The amino group at the 5-position could potentially form key hydrogen bond interactions within the ATP-binding pocket of a kinase.
Topoisomerases: Guardians of DNA Topology
Topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets for anticancer therapies.[4] Several benzimidazole-containing compounds have been shown to inhibit human topoisomerase I, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] These compounds often function as DNA intercalators or by stabilizing the topoisomerase-DNA cleavage complex.[4]
Hypothesized Target: The planar benzimidazole ring system of this compound suggests a potential for intercalation into DNA or interaction with the DNA-topoisomerase complex.
Experimental Workflows for Target Validation
A systematic and multi-tiered approach is essential for the validation of these hypothesized targets. The following experimental workflows provide a robust framework for this endeavor.
Initial Target Screening: In Vitro Assays
The first step is to ascertain whether this compound interacts with the hypothesized target classes in a controlled, in vitro setting.
A broad-panel kinase screen is the most efficient initial approach. This can be performed using commercially available services that test the compound against hundreds of purified kinases at a fixed concentration (e.g., 10 µM).
Data to be Generated:
-
Percentage of inhibition for each kinase.
-
Identification of "hits" (kinases inhibited above a certain threshold, e.g., 50%).
This functional assay directly measures the enzymatic activity of topoisomerase I.
Protocol: Topoisomerase I DNA Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for DNA relaxation.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane to determine the extent of inhibition.
Quantitative Characterization of Target Engagement
For promising "hits" from the initial screens, the next step is to quantify the binding affinity and inhibitory potency.
For the kinases identified in the initial screen, a dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description | Experimental Method |
| IC50 | The concentration of the compound required to inhibit 50% of the enzyme's activity. | In vitro kinase activity assay (e.g., radiometric, fluorescence-based) with a serial dilution of the compound. |
To confirm direct binding to the target protein, biophysical methods should be employed.
| Technique | Principle | Data Output |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the compound binds to the immobilized target protein. | Association rate (ka), dissociation rate (kd), and binding affinity (Kd). |
Cellular Target Engagement and Functional Assays
Validating that the compound engages its target in a cellular context and elicits a functional response is a critical step.
CETSA is a powerful technique to confirm target engagement in intact cells.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow to assess target engagement in cells.
If a specific kinase is validated as a target, the effect of the compound on its downstream signaling pathway should be investigated. For example, if the target is a kinase in the MAPK pathway, the phosphorylation status of downstream proteins like MEK and ERK can be assessed by Western blotting.
Signaling Pathway Visualization: Hypothesized MAPK Pathway Inhibition
Caption: Hypothesized inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
This guide provides a foundational strategy for elucidating the therapeutic potential of this compound. The proposed workflows, from broad initial screening to detailed cellular validation, offer a clear and logical path for target identification. The inherent "drug-likeness" of the benzimidazole scaffold, combined with the specific substitutions on this compound, makes it a promising candidate for further investigation.[1][6] Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity for the identified targets, ultimately leading to the development of novel therapeutic agents.
References
-
Title: Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.[1] Source: PubMed URL: [Link]
-
Title: Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.[2] Source: Bentham Science Publisher URL: [Link]
-
Title: Benzimidazoles in Drug Discovery: A Patent Review.[6] Source: PubMed URL: [Link]
-
Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: ResearchGate URL: [Link]
-
Title: Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Source: Ingenta Connect URL: [Link]
-
Title: 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.[3] Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.[5] Source: ACS Omega URL: [Link]
-
Title: Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Source: ACS Omega URL: [Link]
-
Title: Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.[4] Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Antimicrobial Evaluation of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate Scaffolds
Executive Summary
Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate (MABIC) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a synthetic intermediate for high-potency bis-benzimidazoles or hydrazone derivatives, the core scaffold itself requires rigorous pharmacological profiling to establish baseline structure-activity relationships (SAR).
This application note provides a standardized, field-proven protocol for evaluating the antimicrobial efficacy of MABIC and its derivatives. It integrates solubility management, kinetic assays, and mechanistic validation targeting the bacterial cell division protein FtsZ, a common target for benzimidazole pharmacophores.
Compound Characterization & Preparation
Chemical Context
The benzimidazole core mimics the purine nucleobase, allowing it to interact with diverse biological targets, including bacterial DNA and the FtsZ protein (a tubulin homolog). The 5-amino and 6-carboxylate substitutions provide critical vectors for hydrogen bonding and further derivatization.
Solubilization Protocol
Benzimidazole esters exhibit poor aqueous solubility, often leading to precipitation in aqueous media which causes false-negative results in MIC assays.
-
Stock Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Concentration: Prepare a primary stock at 10 mg/mL or 20 mM .
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Critical Step - The "Pre-Wet" Technique: Do not add aqueous buffer directly to the solid powder. Dissolve the compound fully in DMSO first, vortex for 30 seconds, and then dilute into the assay medium. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent toxicity to bacteria.
Experimental Workflow: Antimicrobial Assays
The following workflow ensures data integrity by moving from high-throughput screening to mechanistic validation.
Workflow Visualization
Figure 1: Logical progression of antimicrobial evaluation for benzimidazole scaffolds.
Protocol A: Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution (CLSI Standards) Objective: Determine the lowest concentration inhibiting visible growth.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
96-well polystyrene plates (round bottom).
-
Resazurin dye (optional for colorimetric endpoint).
Procedure:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard diluted 1:100). -
Plate Setup:
-
Add 100 µL CAMHB to columns 2-12.
-
Add 200 µL of compound stock (diluted to 2x max test concentration) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Visual turbidity or OD
.-
Note: If using MABIC derivatives that are colored, use Resazurin (0.01%) added 2 hours prior to reading. A shift from blue to pink indicates viability.
-
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (growth arrest) and bactericidal (killing) activity.
-
Setup: Prepare tubes with bacteria (
CFU/mL) and MABIC at concentrations of 1x, 2x, and 4x MIC . -
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute in PBS and plate onto nutrient agar.
-
Analysis:
-
Bactericidal:
reduction in CFU/mL compared to the initial inoculum. -
Bacteriostatic:
reduction.
-
Mechanism of Action: FtsZ Targeting
Benzimidazole-6-carboxylates often act by inhibiting FtsZ , a bacterial cytoskeletal protein essential for cell division (Z-ring formation).
Mechanistic Pathway
Figure 2: Proposed mechanism of action for amino-benzimidazoles inhibiting bacterial cell division.
GTPase Inhibition Assay (Protocol)
To confirm this mechanism, perform a GTPase activity assay:
-
Reagents: Recombinant FtsZ, GTP, Malachite Green Phosphate Assay Kit.
-
Reaction: Incubate FtsZ (5 µM) with MABIC (various concentrations) in Tris-buffer (pH 7.4) for 10 min.
-
Initiation: Add GTP (1 mM) to start the reaction.
-
Detection: Stop reaction after 30 min using Malachite Green reagent. Measure absorbance at 620 nm (detects free inorganic phosphate, Pi).
-
Result: A decrease in Pi release compared to control indicates inhibition of FtsZ GTPase activity.
Data Analysis & Interpretation
Expected Results Table
| Parameter | MABIC (Parent) | Optimized Derivative | Interpretation |
| MIC (S. aureus) | 64 - 128 µg/mL | 2 - 8 µg/mL | Parent scaffold has weak intrinsic activity; requires optimization. |
| MIC (E. coli) | > 256 µg/mL | 16 - 32 µg/mL | Gram-negative efflux pumps likely affect the parent compound. |
| Phenotype | Normal | Filamentous | Filamentation confirms cell division (FtsZ) inhibition. |
| Cytotoxicity (CC50) | > 200 µg/mL | > 100 µg/mL | High selectivity index (SI) is desirable. |
Troubleshooting
-
Precipitation in Wells: If the media turns cloudy immediately upon addition, the compound has crashed out. Solution: Reduce starting concentration or increase DMSO to 2% (validate bacterial tolerance first).
-
Inconsistent MICs: Benzimidazoles can adhere to plastics. Solution: Use low-binding polypropylene plates or glass tubes for initial dilutions.
References
-
Tahlan, S. et al. (2019). "Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review." BMC Chemistry. Link
-
Özkay, Y. et al. (2011).[1] "Antimicrobial activity of a new series of benzimidazole derivatives." Archives of Pharmacal Research. Link
-
Barot, K.P. et al. (2013). "Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives." Medicinal Chemistry Research. Link
-
Pandey, S. et al. (2022).[2] "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I." ACS Omega. Link
Sources
Fluorescent Labeling of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate: Protocols and Characterization
An Application Guide for Researchers and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to fluorescently label benzimidazole derivatives, such as Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate, is crucial for elucidating their mechanisms of action, cellular uptake, and distribution.[] This guide provides a comprehensive framework for the covalent conjugation of fluorescent dyes to the primary amine of this target molecule. We present detailed, validated protocols for two common amine-reactive chemistries—N-hydroxysuccinimide (NHS) esters and isothiocyanates—and outline the necessary steps for purification and spectroscopic characterization of the final conjugate. The methodologies are designed to be robust and adaptable, providing researchers with the tools to generate high-quality fluorescent probes for advanced biological imaging and drug discovery applications.[]
Introduction: The Rationale for Labeling Benzimidazoles
Benzimidazole-containing compounds are integral to drug discovery, with applications ranging from anticancer to antiviral agents.[1][4] Fluorescently tagging these small molecules transforms them into powerful probes for real-time visualization in complex biological systems.[][5] By tracking the labeled molecule, researchers can directly observe its journey into and within living cells, identify its subcellular localization, and quantify its interactions with target proteins.[6]
The subject of this guide, this compound, possesses a primary aromatic amine at the 5-position. This functional group serves as an ideal handle for covalent modification. Primary amines are excellent nucleophiles at a slightly basic pH and can be selectively targeted by a wide array of commercially available, amine-reactive fluorescent dyes.[7][8] This guide will focus on two of the most reliable and widely used classes of amine-reactive fluorophores: N-hydroxysuccinimidyl (NHS) esters and isothiocyanates (e.g., FITC).[9][10]
Principle of Amine-Reactive Labeling
The core of the labeling strategy is a nucleophilic substitution reaction where the deprotonated primary amine (-NH₂) of the benzimidazole attacks the electrophilic center of the fluorescent dye's reactive group.
-
NHS-Ester Chemistry: The NHS ester reacts with the primary amine to form a highly stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH of 8.3-8.5.[11][12]
-
Isothiocyanate Chemistry: The isothiocyanate group (-N=C=S) of dyes like FITC reacts with the primary amine to form a stable thiourea linkage.[13][14] This reaction is also favored under basic conditions (pH ~9.0) to ensure the amine is sufficiently deprotonated.[15][16]
Figure 1: General reaction scheme for labeling the benzimidazole with an amine-reactive dye.
Materials and Reagents
-
Molecule: this compound (Purity >95%)
-
Fluorophores:
-
Amine-Reactive NHS-Ester Dye (e.g., Cyanine5-NHS ester)
-
Fluorescein isothiocyanate (FITC), Isomer I
-
-
Solvents:
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Dimethylformamide (DMF) (must be high quality with no fishy odor, which indicates amine contaminants)[11]
-
-
Buffers:
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
-
50 mM Borate buffer (pH 8.5)
-
-
Purification:
-
Silica gel for column chromatography
-
Solvents for mobile phase (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexanes)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
-
Characterization:
-
UV-Vis Spectrophotometer and quartz cuvettes
-
Fluorometer and quartz cuvettes
-
Appropriate solvents for spectroscopy (e.g., Ethanol, PBS)
-
Experimental Protocols
The following protocols provide a step-by-step guide for labeling, purification, and characterization. It is critical to perform all steps involving fluorescent dyes in low-light conditions or in tubes wrapped in aluminum foil to prevent photobleaching.[14]
Protocol 1: Labeling with an NHS-Ester Dye
This protocol uses a generic NHS-ester dye. The molar excess of the dye may need to be optimized depending on the specific dye and desired degree of labeling.
-
Prepare Stock Solutions:
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine 100 µL of the benzimidazole solution (1 µmol) with 400 µL of 50 mM Borate buffer (pH 8.5). Mix gently.
-
Add 150 µL of the NHS-ester dye solution (3 µmol, a 3-fold molar excess). The use of a molar excess helps drive the reaction to completion.
-
Rationale: A basic pH is essential to deprotonate the primary amine, making it a more potent nucleophile to attack the NHS ester.[11]
-
-
Incubate:
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Monitor Reaction Progress:
-
Use TLC to monitor the consumption of the starting material. Spot the reaction mixture, the benzimidazole starting material, and the dye standard on a TLC plate. A new, more polar spot corresponding to the conjugate should appear, and the starting material spot should diminish over time.
-
Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)
FITC is a classic green fluorophore that reacts readily with primary amines.
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Immediately before use, dissolve FITC (Isomer I) in anhydrous DMSO to a concentration of 1 mg/mL.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, add 100 µL of the benzimidazole solution (1 µmol) to 500 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Slowly add a 1.5 to 3-fold molar excess of the FITC solution to the benzimidazole solution while gently stirring.[13]
-
Rationale: The higher pH of 9.0 is optimal for the thiourea bond formation between the isothiocyanate and the amine.[15]
-
-
Incubate:
-
Incubate the reaction in the dark for at least 4 hours (or overnight for higher efficiency) at 4°C or room temperature.[13]
-
-
Quench Reaction (Optional):
-
To stop the reaction and consume any remaining FITC, add a small amount of an amine-containing buffer like Tris to a final concentration of 10-50 mM and incubate for an additional 30-60 minutes.[15]
-
Protocol 3: Purification via Column Chromatography
Purification is essential to remove unreacted free dye, which can cause high background fluorescence and interfere with downstream analysis.
-
Prepare the Column: Pack a glass column with silica gel using an appropriate solvent system (e.g., starting with a non-polar solvent like hexanes/ethyl acetate).
-
Load the Sample: Concentrate the reaction mixture under reduced pressure to remove the solvent. Adsorb the residue onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elute the Product: Begin elution with a non-polar mobile phase and gradually increase the polarity (e.g., by increasing the percentage of methanol in a dichloromethane or ethyl acetate solution).
-
Collect Fractions: Collect fractions and monitor them by TLC. The unreacted benzimidazole will be less polar than the fluorescently labeled product. The highly polar free dye will typically elute much later or remain on the column.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and evaporate the solvent to yield the purified fluorescent conjugate.
Figure 2: A simplified experimental workflow from labeling to final product.
Protocol 4: Spectroscopic Characterization
This step validates the successful conjugation and allows for quantification.
-
UV-Vis Spectroscopy:
-
Dissolve a small, known amount of the purified conjugate in a suitable solvent (e.g., ethanol or PBS).
-
Acquire the absorbance spectrum from ~250 nm to ~700 nm (or the appropriate range for the dye).
-
A successful conjugate will exhibit two main absorbance peaks: one corresponding to the benzimidazole core (in the UV region) and one corresponding to the fluorophore (in the visible region).[19]
-
-
Fluorescence Spectroscopy:
-
Using the same solution, excite the sample at the absorbance maximum of the fluorophore (λ_ex).
-
Record the emission spectrum. The resulting spectrum should show the characteristic emission profile of the attached fluorophore.[20]
-
-
Calculate Concentration and Degree of Labeling (DOL):
-
The DOL represents the average number of dye molecules conjugated to each benzimidazole molecule. For small molecules, the ideal DOL is 1.
-
First, calculate the concentration of the fluorophore using its absorbance maximum (A_dye) and the Beer-Lambert law:
-
C_dye (M) = A_dye / (ε_dye × l)
-
Where ε_dye is the molar extinction coefficient of the dye at its λ_max and l is the pathlength (usually 1 cm).
-
-
Next, calculate the concentration of the benzimidazole. Its absorbance at its own maximum (A_benz) is overlapped by the dye's absorbance. A correction factor is needed:
-
C_benz (M) = [A_benz - (A_dye × CF)] / (ε_benz × l)
-
Where CF is the correction factor (A₂₈₀ / A_max) for the dye.
-
-
Finally, calculate the DOL:
-
DOL = C_dye / C_benz
-
-
Data Presentation & Expected Results
The choice of fluorophore will dictate the spectroscopic properties of the final conjugate.
Table 1: Spectroscopic Properties of Common Amine-Reactive Dyes
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀) |
|---|---|---|---|---|---|
| FITC | Isothiocyanate | ~495 | ~518 | ~75,000[9] | ~0.35 |
| Cy5 | NHS Ester | ~649 | ~670 | ~250,000 | ~0.05 |
| Rhodamine B | Isothiocyanate | ~555 | ~580 | ~110,000 | ~0.50 |
Table 2: Example DOL Calculation for a FITC Conjugate
| Measurement | Value | Notes |
|---|---|---|
| A₄₉₅ (Absorbance at 495 nm) | 0.50 | Corresponds to FITC |
| A₂₈₀ (Absorbance at 280 nm) | 0.35 | Corresponds mainly to benzimidazole |
| ε_FITC at 495 nm | 75,000 M⁻¹cm⁻¹ | From literature[9] |
| ε_benz at 280 nm | ~15,000 M⁻¹cm⁻¹ | Hypothetical value, must be determined experimentally |
| CF₂₈₀ for FITC | 0.35 | From literature |
| C_FITC | 6.67 µM | 0.50 / 75,000 |
| C_benz | 11.33 µM | [0.35 - (0.50 * 0.35)] / 15,000 |
| Calculated DOL | ~0.59 | 6.67 / 11.33 - Suggests incomplete reaction or purification loss |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Low Labeling | - Inactive (hydrolyzed) dye. - Incorrect pH of labeling buffer. - Amine-containing contaminants in buffer (e.g., Tris, azide).[16] | - Use freshly prepared dye solution from an anhydrous solvent.[15] - Verify buffer pH is in the 8.3-9.5 range. - Use a non-amine buffer like bicarbonate or borate. |
| Low Fluorescence Signal | - Low DOL. - Aggregation-caused quenching (too high DOL is not an issue for small molecules but can cause precipitation). - Photobleaching. | - Increase dye-to-molecule ratio or reaction time. - Ensure the purified product is fully dissolved. - Minimize exposure of dye and conjugate to light at all stages. |
| Precipitation During Reaction | - Low solubility of the molecule or dye in the aqueous buffer. - Hydrophobic nature of the attached dye.[14] | - Increase the proportion of organic co-solvent (DMSO/DMF), but not so much that it denatures proteins if they are present in a later application. - Choose a more water-soluble (e.g., sulfonated) version of the dye. |
| Multiple Spots on TLC | - Incomplete reaction. - Side reactions. - Degradation of the molecule or dye. | - Allow the reaction to proceed longer. - Optimize reaction conditions (pH, temperature). - Ensure purity of starting materials and use high-quality solvents. |
References
-
Hu, W., Yuan, Y., Wang, C. H., Tian, H. T., Guo, A. D., Nie, H. J., Hu, H., Tan, M., Tang, Z., & Chen, X. H. (2025). Primary Amine-Based Photoclick Chemistry: From Concept to Diverse Applications in Chemical Biology and Medicinal Chemistry. Accounts of Chemical Research. [Link]
-
Hu, W., Yuan, Y., Wang, C. H., Tian, H. T., Guo, A. D., Nie, H. J., Hu, H., Tan, M., Tang, Z., & Chen, X. H. (2025). Primary Amine-Based Photoclick Chemistry: From Concept to Diverse Applications in Chemical Biology and Medicinal Chemistry. PubMed. [Link]
-
Criddle, A. H., & Geeves, M. A. (1990). Spectroscopic and functional characterization of an environmentally sensitive fluorescent actin conjugate. PubMed. [Link]
-
Creative Biolabs. (n.d.). Chemical Conjugation. Creative Biolabs. [Link]
-
Al-Wahaibi, L. H., El-Emam, A. A., Al-Shaikh, M. A., & Al-Said, M. S. (2020). Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties. Bentham Science. [Link]
-
Chung, C. Y. S., et al. (2024). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Springer. [Link]
-
Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Bio-Synthesis, Inc.. [Link]
-
Peptideweb.com. (n.d.). FITC labeling. Peptideweb.com. [Link]
-
You Do Bio. (n.d.). FITC Amine Labeling Protocol. You Do Bio. [Link]
-
Chatenay, C., et al. (2023). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. MDPI. [Link]
-
Georgieva, M., et al. (2023). Novel Fluorescent Benzimidazole-Hydrazone-Loaded Micellar Carriers for Controlled Release: Impact on Cell Toxicity, Nuclear and Microtubule Alterations in Breast Cancer Cells. PMC. [Link]
-
Sapsford, K. E., et al. (2025). Spectroscopic Properties of Fluorescein and Rhodamine Dyes Attached to DNA. ResearchGate. [Link]
-
TdB Labs. (2024). FITC Labeling and Conjugation. TdB Labs. [Link]
-
Sapsford, K. E., et al. (2004). Spectroscopic properties of fluorescein and rhodamine dyes attached to DNA. PubMed. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
Quanta BioDesign. (n.d.). AQuora® NHS Ester Dyes. Quanta BioDesign. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Yeo, S. J., et al. (2014). Spectral properties of the conjugate. Fluorescence absorption and... ResearchGate. [Link]
-
LigandTracer. (2021). Protocol - Protein labeling with FITC. LigandTracer. [Link]
-
Exciting Instruments. (n.d.). Fluorescence Correlation Spectroscopy (FCS). Exciting Instruments. [Link]
-
Kopylov, A. S., et al. (2024). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]
-
Wu, Y., et al. (2015). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. sioc-journal.cn. [Link]
-
Chowdhury, R., & Kapanidis, A. N. (2023). A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. [Link]
-
Hendry, L., et al. (2011). 2-Arylbenzothiazole, Benzoxazole and Benzimidazole Derivatives as Fluorogenic Substrates for the Detection of Nitroreductase and Aminopeptidase Activity in Clinically Important Bacteria. PubMed. [Link]
-
Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]
-
Liu, D., et al. (2024). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI. [Link]
-
Price, T. S., & Aggarwal, S. (2023). How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. MDPI. [Link]
-
DNALC. (2020). Purification of Green Fluorescent Protein, Part I. YouTube. [Link]
-
Addgene. (2024). Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. Addgene Blog. [Link]
-
Li, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. PMC. [Link]
-
Zhang, Y., et al. (2020). An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. RSC Publishing. [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Fluorescent Benzimidazole-Hydrazone-Loaded Micellar Carriers for Controlled Release: Impact on Cell Toxicity, Nuclear and Microtubule Alterations in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. peptideweb.com [peptideweb.com]
- 14. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 15. youdobio.com [youdobio.com]
- 16. scrum-net.co.jp [scrum-net.co.jp]
- 17. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Side reactions in the synthesis of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
Technical Support Center: Advanced Synthesis Guide Topic: Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate Ticket System: Open Access | Role: Senior Application Scientist[1]
Executive Summary & Synthetic Strategy
User: "I am attempting to synthesize this compound and encountering yield losses and unknown impurities. What is the optimal route?"
Scientist Response: The synthesis of This compound presents a classic "chemoselectivity" challenge. You have three nucleophilic nitrogen centers (the imidazole precursors and the exocyclic amine) and an electrophilic ester prone to hydrolysis.[1]
The two primary synthetic routes are:[1]
-
Route A (The "Nitro" Route - Recommended): Cyclization of Methyl 3,4-diamino-5-nitrobenzoate followed by reduction.[1] This protects the 5-amino group as a nitro group during the harsh cyclization step.[1]
-
Route B (The "Triamine" Route): Reduction of the nitro group first, followed by cyclization of Methyl 3,4,5-triaminobenzoate.[2] This route is high-risk for side reactions.[1]
Below is the troubleshooting guide for the specific side reactions encountered in these pathways.
Troubleshooting Guides (Q&A)
Ticket #101: The "M+28" Impurity (N-Formylation)
User Report: "After cyclizing the triamine precursor with formic acid, LC-MS shows a major peak at M+28 relative to the desired mass. It resists removal by recrystallization."[1][2]
Diagnosis: You have likely formed the N-formyl species (Methyl 5-formamido-1H-benzo[d]imidazole-6-carboxylate).[1]
-
Cause: In Route B, the exocyclic amine at position 5 is nucleophilic.[2][3] When using formic acid (a common cyclizing agent) at reflux, it competes with the diamine ring closure, leading to formylation of the free amine.[2]
-
Mechanism: Formic acid activates the amine, forming a stable amide bond that does not easily hydrolyze under neutral workup conditions.[2]
Resolution Protocol:
-
Switch to Route A: Cyclize the nitro-diamine precursor first.[1] The nitro group is non-nucleophilic and will not react with formic acid.[1]
-
Alternative Cyclization Reagent: If you must use the triamine, replace formic acid with Trimethyl Orthoformate (TMOF) and a catalytic acid (e.g., p-TsOH) at room temperature.[2] TMOF is more selective for the 1,2-diamine condensation than for the exocyclic amine acylation.[1]
-
Rescue: If the impurity is already formed, reflux the crude material in 2M HCl/MeOH (1:1) for 1 hour. This selectively hydrolyzes the exocyclic formamide (amide) back to the amine while keeping the imidazole ring (amidine-like) intact, though you must monitor for ester hydrolysis.
Ticket #102: The "M-14" Impurity (Ester Hydrolysis)
User Report: "My product yield is low, and the aqueous layer remains colored during workup. LC-MS shows a peak at M-14."[1]
Diagnosis: You are observing Saponification (Hydrolysis of the methyl ester to the carboxylic acid).[1]
-
Cause: Methyl esters are susceptible to hydrolysis under both acidic reflux (e.g., 4N HCl or Formic Acid >90°C) and basic workup (e.g., NaOH neutralization).[2]
-
Detection: The side product (Acid) is soluble in aqueous sodium bicarbonate, whereas your target (Ester) should precipitate.[2]
Resolution Protocol:
-
Anhydrous Conditions: Use anhydrous HCl in Methanol or TMOF for cyclization. Avoid aqueous mineral acids at high temperatures.[2]
-
Workup Modification: Neutralize the reaction mixture with solid NaHCO₃ or K₂CO₃ at 0°C rather than strong caustic solutions (NaOH/KOH).
-
Re-esterification: If the acid is formed, you can recover it by treating the dry solid with Thionyl Chloride (SOCl₂) in Methanol to regenerate the methyl ester.[2]
Ticket #103: Incomplete Reduction (The "M+16" or "M-2" Peaks)
User Report: "I am using Route A. After hydrogenation, I see small impurities at M+16 and M-2."
Diagnosis: These are Hydroxylamine (M+16) or Azo/Hydrazo (dimer) intermediates.[2]
-
Cause: Reduction of the nitro group at position 5 (sterically crowded by the ester at 6 and the imidazole ring) is sluggish.[1] Catalyst poisoning by the imidazole nitrogens (which coordinate to Pd/C) is common.
Resolution Protocol:
-
Catalyst Upgrade: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is more effective for sterically hindered nitro groups without poisoning.[1]
-
Additive: Add 1-2 equivalents of HCl or Acetic Acid to the hydrogenation solvent. Protonating the imidazole ring prevents it from binding tightly to the metal catalyst surface, freeing active sites for nitro reduction.[2]
-
Alternative Reductant: Use Iron powder (Fe) with Ammonium Chloride (NH₄Cl) in EtOH/Water.[2] This is a mild, chemoselective method that avoids catalyst poisoning entirely [1].[2]
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways and the "Danger Zones" where side reactions occur.
Caption: Comparative synthetic pathways highlighting the "Nitro Route" (Green) stability versus the "Triamine Route" (Yellow) risks of N-formylation.
Experimental Data Summary
| Side Reaction | Mass Shift (LCMS) | Critical Condition | Prevention Strategy |
| N-Formylation | +28 Da | Free amine + Formic Acid | Use Nitro-precursor (Route A) or TMOF.[1] |
| Ester Hydrolysis | -14 Da | Aqueous Acid/Base > 60°C | Use anhydrous conditions; buffer workup.[1] |
| Hydroxylamine | +16 Da | H₂/Pd reduction (poisoned) | Use Fe/NH₄Cl or add HCl to hydrogenation.[2] |
| Azo-Dimer | varies (dimer) | High conc.[1] reduction | Dilute reaction; ensure vigorous stirring. |
References
-
Hanan, E. J., et al. "A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles."[1][4] Synlett, vol. 2010, no.[2][4] 18, 2010, pp. 2759–2764.[2] [2]
-
Raja, D., et al. "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles."[2][4] The Journal of Organic Chemistry, vol. 85, no.[2][4] 17, 2020, pp. 11531–11540.[2] [2]
-
Laha, J. K., & Hunjan, M. K. "Selectivity in Benzimidazole Synthesis."[2] The Journal of Organic Chemistry, vol. 87, no.[2][4] 4, 2022, pp. 2315–2323.[2] [2]
Sources
- 1. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
Troubleshooting unexpected results in biological assays with Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Troubleshooting Biological Assays with Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate (CAS 181284-95-7)
Executive Summary
You are likely encountering variability in your biological datasets involving This compound (hereafter referred to as M-5A-BZ ). This compound, often utilized as a scaffold in kinase inhibitor discovery (structurally related to Selumetinib precursors) or as a DNA-minor groove binder, presents three distinct physicochemical challenges in biological environments:
-
Metabolic Instability: Rapid hydrolysis of the C6-methyl ester by serum esterases.
-
Optical Interference: Intrinsic fluorescence overlapping with common UV/Blue assay readouts.
-
Solubility-Driven Artifacts: pH-dependent aggregation masking true potency.
This guide provides a root-cause analysis and validated troubleshooting protocols to stabilize your data.
Part 1: The "Disappearing Compound" Phenomenon (Metabolic Stability)
The Issue: You observe a time-dependent loss of potency (right-shift in IC50) in cell-based assays, or your LC-MS analysis of cell media shows a "missing" parent peak after incubation.
The Mechanism: The methyl ester at position 6 is a prime substrate for carboxylesterases (CES) , particularly CES1 and CES2, which are abundant in liver microsomes and, critically, in Fetal Bovine Serum (FBS) used in cell culture.
-
Reaction: Hydrolysis converts the lipophilic methyl ester (M-5A-BZ) into its corresponding carboxylic acid metabolite.
-
Consequence: The acid metabolite is significantly more polar (lower LogP) and negatively charged at physiological pH (7.4), drastically reducing cell membrane permeability and altering target binding affinity.
Troubleshooting Protocol: Serum Stability Validation
-
Step 1: Incubate M-5A-BZ (1 µM) in your specific cell culture media (e.g., DMEM + 10% FBS) at 37°C.
-
Step 2: Collect aliquots at T=0, 1h, 4h, and 24h.
-
Step 3: Precipitate proteins with cold acetonitrile (1:3 ratio) and analyze supernatant via LC-MS.
-
Step 4: Monitor for the disappearance of Parent Mass (MW ~191.2) and appearance of the Acid Metabolite (MW ~177.2).
Corrective Actions:
-
Switch Media: If hydrolysis is confirmed, transition to Heat-Inactivated FBS (reduces but does not eliminate esterase activity) or Serum-Free Media for short-term assays (<4 hours).
-
Esterase Inhibitors: Co-treat with a generic esterase inhibitor like BNPP (Bis-4-nitrophenyl phosphate) (10-100 µM) to confirm if the ester bond is the liability. Note: Run a toxicity control for BNPP alone.
Part 2: The "Phantom Signal" (Optical Interference)
The Issue: Your fluorescence-based assay (e.g., DNA binding, enzyme inhibition) shows high background noise or false positives, particularly in the blue channel.
The Mechanism: The benzimidazole core is an amphoteric fluorophore. The 5-amino substituent pushes the electron density, potentially shifting excitation/emission maxima into the range of common biological dyes (e.g., DAPI, Hoechst, or Coumarin-based substrates).
-
Excitation: ~280–310 nm
-
Emission: ~350–420 nm (Blue region)
Troubleshooting Protocol: Spectral Scoping
-
Step 1: Prepare a 10 µM solution of M-5A-BZ in the assay buffer.
-
Step 2: Run a 2D fluorescence scan (Excitation 250–400 nm; Emission 300–500 nm).
-
Step 3: Overlay these spectra with your assay's fluorophores.
Corrective Actions:
-
Red-Shift the Assay: If overlap exists, switch to red-shifted readouts (e.g., Alexa Fluor 594, Resorufin) where the benzimidazole does not emit.
-
Background Subtraction: If you must use UV/Blue dyes, include a "Compound Only" control well (No Enzyme/Cells + Compound) and subtract this value from your experimental wells.
Part 3: Solubility & Aggregation (The "Flat" Curve)
The Issue: Dose-response curves plateau unexpectedly, or you see high variability between technical replicates at concentrations >10 µM.
The Mechanism:
Benzimidazoles are planar and prone to
-
Aggregation: At high concentrations, M-5A-BZ forms colloidal aggregates that can sequester enzyme targets (promiscuous inhibition) or precipitate out of solution, reducing the effective concentration.
Troubleshooting Protocol: Nephelometry / Light Scattering
-
Step 1: Prepare a serial dilution of M-5A-BZ in assay buffer (0.1 µM to 100 µM).
-
Step 2: Measure absorbance at 650 nm (or use a nephelometer). A rise in baseline absorbance indicates light scattering due to particle formation.
Corrective Actions:
-
Solvent Optimization: Ensure the final DMSO concentration is at least 0.5–1% (if tolerated by the biology) to maintain solubility.
-
Detergents: Add non-ionic detergents like 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt aggregates.
Visualizing the Failure Modes
The following diagram illustrates the critical degradation pathway and the decision logic for troubleshooting.
Figure 1: Mechanistic failure pathways for M-5A-BZ in biological assays. Red pathways indicate chemical degradation; Yellow pathways indicate physical interference.
Summary of Physicochemical Properties
| Property | Value / Characteristic | Impact on Assay |
| Molecular Weight | 191.19 g/mol | Small molecule, rapid diffusion. |
| LogP (Predicted) | ~1.5 – 2.0 | Moderate lipophilicity; good membrane permeability unless hydrolyzed . |
| pKa (Imidazole) | ~5.5 – 6.0 | Amphoteric. At pH 7.4, mostly neutral (risk of precipitation). |
| Fluorescence | Yes (Blue region) | Interfers with DAPI, Hoechst, Coumarin. |
| Stability | Labile Methyl Ester | High Risk: Hydrolyzes to acid in plasma/serum. |
References
-
Simson Pharma. Selumetinib Impurity 5 (this compound) Data Sheet. Accessed 2024. Link
- Bender, A. et al. "Hydrolysis of Esters in Biological Systems: Implications for Prodrug Design." Journal of Pharmaceutical Sciences. (General reference on esterase activity in FBS).
-
BenchChem. Technical Support Center: Optimizing Fluorescence of Benzimidazole Derivatives. Link
-
National Institutes of Health (NIH). PubChem Compound Summary for Benzimidazole Derivatives. Link
-
Pandey, S. et al. "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents."[1] ACS Omega, 2022. (Context on benzimidazole solubility and DNA binding). Link
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Validation & Comparative
A Comparative Guide to the Efficacy of Benzimidazole-Based Anticancer Agents: Spotlight on Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Oncology
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a cornerstone in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[3] This versatility has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications, including anticancer agents.[1][3] The anticancer properties of benzimidazoles stem from their ability to interfere with critical cellular processes in cancer cells, such as cell division, signaling pathways, and DNA maintenance.[1][3] This guide provides a comparative analysis of the efficacy of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate and other notable benzimidazole derivatives, offering insights into their mechanisms of action and therapeutic potential.
Established Benzimidazoles in Oncology: A Legacy of Microtubule Disruption
Several benzimidazole derivatives, originally developed as anthelmintic drugs, have been repurposed for cancer therapy due to their potent cytotoxic effects. Among the most studied are Albendazole and Mebendazole.
Albendazole and Mebendazole: These compounds exert their primary anticancer effect by inhibiting tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, Albendazole and Mebendazole disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[5]
Emerging Benzimidazoles: Expanding the Mechanistic Landscape
Recent research has focused on developing novel benzimidazole derivatives with improved efficacy and diverse mechanisms of action. One such area of interest is the exploration of compounds with substitutions on the benzene ring, such as this compound.
This compound: A Profile
While direct and extensive experimental data on the anticancer efficacy of this compound is not yet widely available in peer-reviewed literature, we can infer its potential activity and mechanism of action by examining a closely related series of compounds: 5-Amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives .[1]
A recent study on these fluorinated analogs revealed a potent inhibitory activity against the MEK/RAF kinase complex.[1] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By acting as a "clamp" to stabilize the MEK/RAF complex, these compounds effectively shut down this pro-proliferative signaling cascade.[1]
Based on this evidence, it is plausible that this compound also functions as a kinase inhibitor, targeting the MAPK pathway. The presence of the amino group at the 5-position and the carboxylate at the 6-position are key structural features that likely contribute to its binding affinity and inhibitory potential.
Comparative Efficacy: A Data-Driven Analysis
To provide a quantitative comparison, the following table summarizes the available IC50 values for the aforementioned benzimidazole derivatives against various cancer cell lines. It is important to note that the data for this compound is inferred from its close structural analog, compound 16b (a 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivative) from the study by Li et al. (2024).[1]
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (inferred from compound 16b) | MEK/RAF Complex Inhibitor | MIA PaCa-2 (Pancreatic) | 0.011 | [1] |
| HCT116 (Colorectal) | 0.079 | [1] | ||
| C26 (Colorectal) | 0.096 | [1] | ||
| Mebendazole | Tubulin Polymerization Inhibitor | Colon Cancer Cell Lines | Varies | [6] |
| Fenbendazole | Tubulin Polymerization Inhibitor | Colorectal Cancer Cells | Varies | [6] |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Microtubule Targeting Agent | MCF-7 (Breast) | 0.73 | [4][7] |
| MDA-MB-231 (Breast) | 20.4 | [4][7] | ||
| L-cells (Normal Fibroblast) | 59.6 | [4][7] |
Experimental Protocols: Methodologies for Efficacy Determination
The following are detailed protocols for key in vitro assays used to characterize the efficacy of benzimidazole derivatives.
Antiproliferative Activity Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decrease in substrate phosphorylation, which can be detected using various methods, such as radioactivity, fluorescence, or luminescence.
Protocol (Example: MEK1 Kinase Assay):
-
Reagent Preparation: Prepare assay buffer, recombinant human MEK1 enzyme, a specific substrate (e.g., inactive ERK2), and ATP.
-
Compound Addition: Add the benzimidazole compound at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction: Add MEK1 enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using an antibody that specifically recognizes the phosphorylated form of ERK2).
-
Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Tubulin Polymerization Assay
This assay assesses the effect of a compound on the in vitro assembly of microtubules.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP.
-
Reaction Setup: In a 96-well plate, add the tubulin solution and the benzimidazole compound at different concentrations.
-
Initiation of Polymerization: Induce polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the control to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizing the Mechanisms: Signaling Pathways and Workflows
MAPK/ERK Signaling Pathway
This diagram illustrates the key components of the RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound (inferred).
Caption: The MAPK/ERK signaling cascade and the putative inhibitory point of this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
This diagram outlines the key steps in performing an in vitro kinase inhibition assay.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Structure-Activity Relationship (SAR) and Future Perspectives
The efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. For the 5-amino-1H-benzimidazole-6-carboxylate series, the following SAR insights can be inferred:
-
5-Amino Group: The amino group at the 5-position is likely a key pharmacophore, potentially forming hydrogen bonds with the target protein.
-
6-Carboxylate Group: The methyl carboxylate group at the 6-position may influence solubility, cell permeability, and also engage in interactions within the binding pocket.
-
Substitution at the 2-position: While the title compound is unsubstituted at the 2-position, many potent benzimidazole-based anticancer agents bear an aryl or other bulky substituent at this position, which often enhances activity.
The promising in vitro data for the structurally related 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives underscores the potential of this compound as a lead compound for the development of novel kinase inhibitors. Future research should focus on obtaining direct experimental data for this compound, including its inhibitory profile against a broader panel of kinases and its efficacy in various cancer cell lines. Further optimization of the scaffold, guided by computational modeling and SAR studies, could lead to the discovery of next-generation benzimidazole-based anticancer therapeutics with enhanced potency and selectivity.
References
- Li, J., et al. (2024).
- Sharma, M., et al. (2019). MOLECULAR DESCRIPTORS AND BIOACTIVITY SCORES OF 6- SUBSTITUTED BENZIMIDAZOLE-2-CARBAMATES AS POTENTIAL ANTICANCER AGENTS. Rasayan Journal of Chemistry.
- Jasim, L. S., & Al-Masoudi, N. A. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology.
- Mavrova, A. T., et al. (2012). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Journal of Bioequivalence & Bioavailability.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Božić, B., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Bioorganic Chemistry.
- Al-Ostath, A., et al. (2023). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Bioorganic Chemistry.
- Nadaf, A. A., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports.
- Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules.
- Kumar, A., et al. (2022). View of Synthesis, characterization and biological evaluation of benzimidazole carboxylate derivatives.
- BenchChem. (2025). A Comparative Guide to Benzimidazole Derivatives for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: The Benzimidazole Scaffold in Kinase Inhibitor Screening. BenchChem.
- BenchChem. (2025). Fenbendazole versus mebendazole: a comparative review of anticancer mechanisms. BenchChem.
- Zartoc Health. (2024).
- Hasan, S. M., et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
- Hasanpourghadi, M., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.
- Guerini, E., et al. (2021).
- Alkahtani, H. M., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry.
- CancerChoices. (2025). Mebendazole or Fenbendazole: Are you a health professional?. CancerChoices.
- Bibic, A., et al. (2020).
- Ganie, S. A., et al. (2021). Benzimidazole(s)
- Geda, M. A., et al. (2022). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry.
Sources
- 1. Design, Synthesis, and Biological Evaluation of 5-Amino-4-fluoro-1 H-benzo[ d]imidazole-6-carboxamide Derivatives as Novel and Potential MEK/RAF Complex Inhibitors Based on the "Clamp" Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo | Oncotarget [oncotarget.com]
Comparative Guide: Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate (MABIC) in Kinase Inhibitor Design
This guide provides a technical analysis of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate (referred to herein as MABIC ), positioning it not merely as a chemical intermediate, but as a privileged pharmacophore in the design of kinase inhibitors—specifically MEK1/2 inhibitors like Selumetinib (AZD6244).
Executive Summary
This compound (CAS: 181284-95-7) is a critical benzimidazole scaffold used primarily in the synthesis of Selumetinib (AZD6244) and next-generation CK1δ/ε and Topoisomerase I inhibitors.[1] Unlike generic benzimidazoles, MABIC features a unique 5-amino, 6-ester substitution pattern that enables precise hydrogen bonding within the ATP-binding pocket of kinases, specifically targeting the allosteric pocket adjacent to the ATP site in MEK.
This guide compares MABIC-derived inhibitors against alternative scaffolds (e.g., Pyridopyrimidines) to demonstrate its utility in drug discovery.
Part 1: Chemical & Structural Analysis
1.1 The "Privileged" Scaffold Architecture
MABIC is distinct from standard benzimidazoles due to its orthogonal functional groups. The C6-methyl ester serves as a masked carboxylic acid or a hydrogen bond acceptor, while the C5-amino group acts as a nucleophilic handle for amide coupling (e.g., with N-methylcarbamoyl chloride in Selumetinib synthesis).
| Feature | MABIC (The Product) | Generic Benzimidazole (e.g., 5-amino-H) | Functional Advantage of MABIC |
| C6-Substituent | Methyl Carboxylate (-COOCH₃) | Hydrogen (-H) | Provides solubility and a handle for hydrolysis to the active acid pharmacophore. |
| C5-Substituent | Amino (-NH₂) | Amino (-NH₂) | Positioned for amide formation; crucial for hinge binding or solvent-front interactions. |
| Electronic Profile | Electron-deficient (Ester) | Electron-rich | The ester withdraws density, modulating the pKa of the benzimidazole NH, improving metabolic stability . |
| Primary Application | MEK, CK1, Topo I Inhibitors | General Anthelmintics | Specificity for Allosteric Kinase Pockets . |
1.2 Physicochemical Profile (Calculated)
-
Molecular Weight: 191.19 g/mol (Ideal fragment size <200)
-
cLogP: ~1.2 (Highly favorable for oral bioavailability)
-
TPSA: ~65 Ų (Good membrane permeability)
Part 2: Head-to-Head Performance (MABIC-Derived vs. Competitors)
Since MABIC is a precursor, its "performance" is best evaluated by the potency of the inhibitors it generates. The primary case study is Selumetinib (MABIC-derived) compared to Trametinib (Pyridopyrimidine-based) and Cobimetinib .
2.1 Biological Potency: MEK1/2 Inhibition
| Metric | Selumetinib (MABIC-Derived) | Trametinib (Competitor) | Cobimetinib (Competitor) |
| Scaffold Origin | Benzimidazole (MABIC) | Pyridopyrimidine | Piperidine-Methanone |
| Mechanism | Allosteric (Non-ATP competitive) | Allosteric (Non-ATP competitive) | Allosteric (Non-ATP competitive) |
| MEK1 IC₅₀ (Cell-free) | 14 nM | 0.7 nM | 0.9 nM |
| ERK Phosphorylation IC₅₀ | ~10-20 nM | ~1-5 nM | ~1-10 nM |
| Half-Life (t1/2) | ~5-8 Hours | ~4-5 Days | ~43 Hours |
| Metabolic Liability | Oxidative metabolism (CYP) | Deacetylation | CYP3A4 / UGT |
Analysis: While Trametinib shows higher absolute potency, the MABIC-derived Selumetinib offers a shorter half-life, which can be advantageous for managing toxicity (e.g., retinal vein occlusion or skin rash) by allowing rapid washout. The MABIC scaffold provides a balance of solubility and lipophilicity that supports high oral bioavailability compared to the rigid, insoluble pyridopyrimidine core of Trametinib.
2.2 Emerging Applications: CK1δ/ε Inhibition
Recent studies (See Reference 2) utilize MABIC to synthesize potent Casein Kinase 1 (CK1) inhibitors.
-
MABIC-Derivative (Compound 5): IC₅₀ = 40 nM (CK1δ)
-
Selectivity: >5-fold selective over CK1ε.[2]
-
Performance: The MABIC core anchors the molecule in the ATP pocket, while the amide extension (via the C5-amino) explores the ribose pocket.
Part 3: Experimental Protocols
3.1 Protocol: Synthesis of Selumetinib Precursor from MABIC
This protocol demonstrates the reactivity of the C5-amino group.
-
Reagents: MABIC (1.0 eq), N-chlorosuccinimide (NCS), DMF.
-
Step A (Halogenation): Dissolve MABIC in DMF. Add NCS (1.05 eq) at 0°C to install a Chlorine at the C4 position (if required for specific analogs) or proceed to acylation.
-
Step B (Amide Coupling): To a solution of MABIC in THF/Pyridine, add the appropriate acid chloride (e.g., 4-bromo-2-fluoro-phenylamine derivative) dropwise.
-
Reaction: Stir at RT for 12h. Monitor by LC-MS (M+H: Expected Mass).
-
Workup: Quench with water, extract with EtOAc. The ester group at C6 remains intact, ready for hydrolysis if the free acid is the target.
3.2 Protocol: In Vitro MEK1 Kinase Assay
To validate the activity of MABIC-derived inhibitors.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF).
-
Enzyme: Recombinant human MEK1 (activated).
-
Substrate: Unactivated ERK2 (1 µM) + ATP (10 µM).
-
Inhibitor: Serial dilutions of MABIC-derived compound in DMSO.
-
Incubation: Mix Enzyme + Inhibitor (30 min pre-incubation). Add Substrate + ATP. Incubate 60 min at RT.
-
Detection: Add Eu-labeled anti-phospho-ERK antibody. Read fluorescence ratio (665/620 nm).
-
Data Analysis: Fit curves using a 4-parameter logistic model to determine IC₅₀.
Part 4: Visualization (Pathway & Chemical Space)
4.1 Diagram: The MEK/ERK Signaling Pathway
This diagram illustrates where MABIC-derived inhibitors (Selumetinib) intervene.
Caption: The RAS-RAF-MEK-ERK cascade. MABIC-derived inhibitors allosterically bind MEK1/2, preventing ERK phosphorylation.
4.2 Diagram: Chemical Derivation Workflow
Visualizing the transformation from MABIC to active drugs.
Caption: Synthetic divergence of the MABIC scaffold into distinct kinase inhibitor classes.
References
-
Selumetinib (AZD6244) Discovery: Davies, B. R., et al. (2007). "AZD6244 (ARRY-142886), a potent inhibitor of mitogen-activated protein kinase/extracellular signal-regulated kinase kinase 1/2 kinases." Molecular Cancer Therapeutics, 6(8), 2209–2219. Link
-
CK1 Inhibitor Synthesis: Richter, J., et al. (2014). "2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε." Bioorganic & Medicinal Chemistry, 22(24), 6923-6933. Link
-
Benzimidazole Antitumor Agents: Tandon, V., et al. (2017). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents." PLOS ONE. Link
-
MABIC Product Data: "this compound CAS 181284-95-7."[1][3][4] ChemicalBook/PubChem. Link
Sources
- 1. kmpharma.in [kmpharma.in]
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- 3. 1422205-93-3|Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. 106429-38-3|Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate|BLD Pharm [bldpharm.com]
Navigating the Synthesis of Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate: A Guide to Reproducibility in the Absence of Direct Published Data
For the attention of researchers, scientists, and professionals in drug development, this guide provides a critical analysis of the synthetic accessibility and potential reproducibility challenges for Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate. In the notable absence of a direct, peer-reviewed synthetic protocol for this specific molecule in the public domain, this document outlines plausible synthetic pathways derived from established methodologies for structurally analogous compounds. By examining the nuances of benzimidazole synthesis, this guide aims to equip researchers with the necessary insights to approach the preparation of this and similar compounds with a higher degree of success.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound, with its strategic placement of an amino group and a methyl carboxylate on the benzene ring, represents a valuable, yet synthetically undocumented, building block for the development of novel pharmaceuticals. This guide addresses the critical gap in published data by proposing and evaluating potential synthetic routes, thereby providing a framework for its synthesis and a discussion on the reproducibility of the underlying chemical transformations.
Proposed Synthetic Strategies: A Critical Evaluation
Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound, both commencing from commercially available precursors. The selection of a particular route would be contingent on reagent availability, reaction scalability, and the desired purity profile of the final compound.
Route 1: Reductive Cyclization of a Nitro-substituted Phenylenediamine
This approach is a cornerstone of benzimidazole synthesis and offers a straightforward pathway.[3] The key steps involve the nitration of a suitable precursor, followed by reduction of both the nitro group and a precursor to an amine, and subsequent cyclization.
Caption: Proposed Synthetic Workflow via Reductive Cyclization.
Experimental Protocol (Adapted from analogous syntheses[2][3]):
-
Synthesis of Methyl 3,4-diaminobenzoate: The synthesis of this key intermediate is a critical first step. A plausible method involves the reduction of Methyl 3-amino-4-nitrobenzoate. Standard reduction conditions, such as catalytic hydrogenation with palladium on carbon or chemical reduction using tin(II) chloride in a protic solvent, are expected to be effective.[2]
-
Cyclization to form the Benzimidazole Ring: The resulting Methyl 3,4-diaminobenzoate can be cyclized with formic acid or a formic acid equivalent like triethyl orthoformate. This reaction is typically performed at elevated temperatures. The choice of cyclizing agent can influence reaction times and yields.
-
Selective Reduction of the Nitro Group: The final step involves the selective reduction of the nitro group to an amine. Reagents such as iron powder in the presence of an ammonium salt or sodium dithionite are commonly employed for this transformation, as they are known to be milder than catalytic hydrogenation and less likely to affect other functional groups.[3]
Causality and Potential for Irreproducibility:
-
Purity of the Diamine: The purity of the Methyl 3,4-diaminobenzoate intermediate is paramount. Incomplete reduction or the presence of side products from the nitration step can lead to a complex mixture after cyclization, complicating purification.[4]
-
Control of Cyclization: The cyclization step can sometimes lead to the formation of regioisomers if the starting diamine is not symmetrical. While Methyl 3,4-diaminobenzoate is symmetrical with respect to the amino groups, careful control of reaction conditions is necessary to avoid side reactions.
-
Selective Reduction: The final reduction step requires careful selection of the reducing agent to avoid over-reduction or reduction of the ester functionality. The reaction progress should be meticulously monitored by techniques like Thin Layer Chromatography (TLC).[4]
Route 2: One-Pot Reductive Cyclization
A more convergent approach involves a one-pot reductive cyclization of a dinitro or nitro-amino precursor with an aldehyde, followed by esterification. This strategy can be more efficient in terms of step economy.
Caption: Proposed One-Pot Reductive Cyclization Workflow.
Experimental Protocol (Adapted from analogous syntheses[3]):
-
One-Pot Reductive Cyclization: 4-Amino-3-nitrobenzoic acid can be subjected to a one-pot reaction with formaldehyde (or a formaldehyde equivalent) in the presence of a reducing agent like sodium dithionite. This versatile reagent can simultaneously reduce the nitro group and facilitate the reductive amination and subsequent cyclization to form the benzimidazole ring.[3]
-
Esterification: The resulting 5-Amino-1H-benzo[d]imidazole-6-carboxylic acid can then be esterified to the desired methyl ester. Standard Fischer esterification conditions, involving refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid, would be a suitable method.
Causality and Potential for Irreproducibility:
-
Reaction Control: One-pot reactions, while efficient, can be challenging to control. The stoichiometry of the reagents and the reaction temperature must be carefully optimized to maximize the yield of the desired product and minimize the formation of byproducts.
-
Purification of the Carboxylic Acid Intermediate: The purity of the intermediate carboxylic acid is crucial for a clean esterification reaction. Any unreacted starting materials or side products from the one-pot step could interfere with the subsequent esterification.
-
Esterification Conditions: The esterification reaction is generally robust, but incomplete conversion can be an issue. Ensuring anhydrous conditions and a sufficient reaction time are important for driving the equilibrium towards the product.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Stepwise Reductive Cyclization | Route 2: One-Pot Reductive Cyclization |
| Starting Materials | Methyl 3-amino-4-nitrobenzoate | 4-Amino-3-nitrobenzoic acid |
| Number of Steps | 3 | 2 |
| Key Intermediate | Methyl 3,4-diaminobenzoate | 5-Amino-1H-benzo[d]imidazole-6-carboxylic acid |
| Potential Advantages | More controlled, stepwise approach allowing for purification of intermediates. | Higher step economy, potentially faster overall synthesis. |
| Potential Disadvantages | Longer overall reaction sequence. | More challenging to optimize and control, potentially leading to lower overall yields or more complex purification. |
Anticipated Characterization Data
Based on published data for structurally similar compounds, the following key characterization features for this compound can be anticipated[1][2]:
-
¹H NMR: A singlet for the methyl ester protons (around 3.8-3.9 ppm), aromatic protons in the 7-8 ppm region, and a broad singlet for the amino protons. The N-H proton of the imidazole ring may appear as a broad singlet at a lower field.
-
¹³C NMR: A signal for the carbonyl carbon of the ester (around 165-170 ppm), signals for the aromatic carbons, and a signal for the methyl carbon of the ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (amine and imidazole), C=O stretching (ester), and aromatic C-H and C=C stretching.
Conclusion and Recommendations for Reproducibility
While a direct published synthesis for this compound is not currently available, established synthetic methodologies for benzimidazoles provide a strong foundation for its preparation. The two proposed routes, a stepwise reductive cyclization and a one-pot approach, both present viable pathways.
For researchers venturing to synthesize this compound, the following recommendations are crucial for ensuring reproducibility:
-
Thorough Characterization of Intermediates: Meticulous purification and characterization of all intermediates are essential to avoid carrying impurities into subsequent steps.
-
Optimization of Reaction Conditions: A systematic optimization of reaction parameters, including solvent, temperature, reaction time, and stoichiometry, is highly recommended.
-
Careful Monitoring of Reaction Progress: The use of analytical techniques such as TLC or LC-MS to monitor the progress of each reaction step is critical for determining the optimal reaction time and identifying the formation of any side products.[4]
-
Detailed Record Keeping: Maintaining a detailed experimental record, including all observations and analytical data, is fundamental for troubleshooting and ensuring the reproducibility of the synthesis.
By critically evaluating the available literature for analogous compounds and adhering to rigorous experimental practices, researchers can confidently approach the synthesis of this compound, thereby enabling further exploration of its potential in drug discovery and development.
References
- This guide is a synthesis of established chemical principles and does not rely on a single direct reference for the target molecule's synthesis due to its absence in the public domain. The references below support the general methodologies discussed.
- Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. (Source: Not specified)
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. [Link]
-
Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. PMC. [Link]
- BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (Source: Not specified)
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Comparing the synthetic routes to Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
Comparison Guide: Synthetic Routes to Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate
1. Executive Summary
-
Target Molecule: this compound
-
CAS Number: 181284-95-7
-
Synonyms: Selumetinib Impurity 5; Methyl 6-amino-1H-benzimidazole-5-carboxylate (tautomer).
-
Significance: This compound is a critical intermediate and impurity in the synthesis of MEK inhibitors like Selumetinib (AZD6244). Its precise synthesis is essential for establishing impurity standards and for developing structure-activity relationships (SAR) in benzimidazole-based oncology drugs.
2. Route Analysis
This guide compares the two primary synthetic strategies: the Classical Nitration Route (recommended for scalability and cost) and the De Novo Cyclization Route (useful for specific substitution patterns but chemically challenging).
Route A: The Functionalization Strategy (Recommended)
Mechanism: Nitration of the pre-formed benzimidazole core followed by reduction. Logic: The benzimidazole ring is electron-rich, but the ester group at position 5 (or 6) is electron-withdrawing. Nitration occurs at the position ortho to the ester and para to the imidazole nitrogen, yielding the desired 5,6-substitution pattern.
-
Step 1: Esterification of 3,4-diaminobenzoic acid.
-
Step 2: Cyclization with formic acid to form Methyl 1H-benzo[d]imidazole-5-carboxylate.
-
Step 3: Regioselective nitration to Methyl 5-nitro-1H-benzo[d]imidazole-6-carboxylate.
-
Step 4: Catalytic reduction to the target amine.
Route B: The De Novo Cyclization Strategy
Mechanism: Construction of the benzimidazole ring from a poly-substituted benzene precursor. Logic: Requires a benzene ring pre-functionalized with the 1,2,4,5-substitution pattern (two amines for the ring, one ester, one external amine). Challenges: Accessing the correct isomer (e.g., Methyl 4,5-diamino-2-nitrobenzoate) is synthetically arduous and often yields the meta (4,6 or 5,7) isomer rather than the desired ortho (5,6) product.
3. Comparative Data Table
| Feature | Route A: Functionalization (Nitration) | Route B: De Novo Cyclization |
| Starting Material | 3,4-Diaminobenzoic acid (Commodity chemical) | Methyl 2,4-difluoro-5-nitrobenzoate (Specialty) |
| Step Count | 4 Steps | 5-6 Steps |
| Overall Yield | High (~45-55%) | Low-Moderate (~20-30%) |
| Regioselectivity | High (Directing effects favor 5,6-pattern) | Variable (Depends on SNAr selectivity) |
| Scalability | Excellent (Standard unit operations) | Poor (Requires expensive fluorinated precursors) |
| Cost Efficiency | High | Low |
4. Detailed Experimental Protocols (Route A)
The following protocols are based on robust industrial standards for benzimidazole functionalization.
Step 1 & 2: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate
-
Esterification: Reflux 3,4-diaminobenzoic acid (10 g) in Methanol (100 mL) with conc. H₂SO₂ (5 mL) for 12 hours. Neutralize and isolate Methyl 3,4-diaminobenzoate.
-
Cyclization: Dissolve the ester (1 eq) in Formic acid (5 vol). Reflux for 4 hours.
-
Workup: Cool to 0°C. Neutralize with NH₄OH to pH 8. Filter the precipitate.[1][2]
-
Yield: ~85-90%.
Step 3: Regioselective Nitration
Critical Step: Temperature control is vital to prevent dinitration.
-
Dissolution: Dissolve Methyl 1H-benzo[d]imidazole-5-carboxylate (5.0 g) in conc. H₂SO₄ (20 mL) at 0°C.
-
Addition: Dropwise add fuming HNO₃ (1.1 eq) / H₂SO₄ mixture over 30 mins, maintaining temp < 5°C.
-
Reaction: Stir at 0-10°C for 2 hours. Monitor by TLC/LCMS.
-
Quench: Pour onto crushed ice (200 g). The nitrate salt or free base may precipitate.[1]
-
Neutralization: Adjust pH to ~7 with solid Na₂CO₃.
-
Isolation: Filter the yellow solid (Methyl 5-nitro-1H-benzo[d]imidazole-6-carboxylate). Recrystallize from Ethanol/Water.
-
Yield: ~70%.
Step 4: Reduction to Target
-
Setup: Suspend the nitro compound (2.0 g) in Methanol (50 mL). Add 10% Pd/C (200 mg).
-
Hydrogenation: Stir under H₂ atmosphere (balloon or 1 atm) at RT for 4-6 hours.
-
Purification: Filter through Celite to remove Pd. Concentrate filtrate.[3]
-
Final Product: this compound obtained as an off-white solid.
-
Validation: ¹H NMR (DMSO-d₆) should show characteristic singlet for ester (-OCH₃) and broad singlet for amine (-NH₂).
5. Visualization of Synthetic Pathways
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
